Heptadecanol
Overview
Description
Heptadecanol, also known as heptadecyl alcohol or 1-Heptadecanol, is a saturated fatty alcohol . It has the CAS number 1454-85-9 . It is a long-chain primary fatty alcohol that is heptadecane in which one of the terminal methyl hydrogens is replaced by a hydroxy group .
Synthesis Analysis
Heptadecanol can be synthesized from acyl-ACP substrates. The molecular docking was carried out by CB-dock tool and the ligand compound n-heptadecanol-1 were docked with different protein of opportunistic fungi .
Molecular Structure Analysis
The molecular formula of Heptadecanol is C17H36O . The IUPAC name is heptadecan-1-ol . The InChI is InChI=1S/C17H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h18H,2-17H2,1H3 . The Canonical SMILES is CCCCCCCCCCCCCCCCCO .
Physical And Chemical Properties Analysis
Heptadecanol has a molar mass of 256.5 . Its melting point is 54.0 °C (129.2 °F; 327.1 K) and boiling point is 309 °C (588 °F; 582 K) . Its solubility in water is 3.14 E−08 mol .
Scientific Research Applications
Polymorphism and Structural Analysis
Heptadecanol exhibits polymorphism, showcasing different structural forms. Two monoclinic forms, β and γ, are observed at room temperature. The stable form for alkanols with an odd number of carbons, like heptadecanol, is β. These phases transform into a monoclinic rotator form near the melting point, indicating a complex structural behavior useful in material science and chemistry (Ventolà et al., 2002).
Natural Product Derivatives
Heptadecanol derivatives were identified from the leaves of Persea americana var. americana. The identification of these derivatives and their varying concentrations in different parts of the plant suggest their potential applications in food chemistry and natural product research (Lee et al., 2012).
Ice Nucleation Studies
Heptadecanol has been studied for its role in ice nucleation. The interaction between water and a film of heptadecanol indicates a structural change, which could be crucial in understanding ice formation. This property can be significant in climate studies and the design of materials where control of ice formation is critical (Ochshorn & Cantrell, 2006).
Boron Neutron Capture Therapy
Heptadecanol is used in the synthesis of a nido-carborane lipid for boron neutron capture therapy. This application showcases the potential of heptadecanol in medical research, particularly in designing carriers for therapeutic agents (Nakamura et al., 2004).
Phase Transition Thermodynamics
The thermodynamics of phase transitions of heptadecanol have been studied extensively. Understanding the energetics of phase transitions is crucial in material science for designing substances with desired thermal properties (Nagrimanov et al., 2020).
Insect Pheromone Research
Heptadecanol derivatives have been identified as components of sex pheromones in certain moth species, demonstrating the role of heptadecanol in biological communication and potentially in pest control strategies (Yamakawa et al., 2011).
Safety And Hazards
Heptadecanol has a flash point of 155 °C . It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
heptadecan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h18H,2-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQYKNQRPGWPLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051460 | |
Record name | Heptadecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3051460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystalline lump; [Alfa Aesar MSDS] | |
Record name | 1-Heptadecanol | |
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Vapor Pressure |
0.00000261 [mmHg] | |
Record name | 1-Heptadecanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
1-Heptadecanol | |
CAS RN |
1454-85-9, 52783-44-5 | |
Record name | 1-Heptadecanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1454-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Heptadecanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001454859 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptadecanol (mixed primary isomers) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052783445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Heptadecanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3921 | |
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Record name | 1-Heptadecanol | |
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Record name | Heptadecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3051460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptadecan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.484 | |
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Record name | 1-HEPTADECANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3IL85TMCX | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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